molecular formula C8H8O2S2 B1588018 Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate CAS No. 7767-60-4

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate

Cat. No. B1588018
CAS RN: 7767-60-4
M. Wt: 200.3 g/mol
InChI Key: HHUQUYKPAMERGU-UHFFFAOYSA-N
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Description

“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H8O2S2 . It is also known as "4,6-Dihydrothieno [3,4-b]thiophene-2-carboxylic Acid Methyl Ester" .


Molecular Structure Analysis

The molecular weight of “Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is 200.28 . The InChI code for this compound is 1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Medicine: Antimicrobial Agent Development

This compound has been studied for its potential as a precursor in synthesizing thiophene derivatives with antimicrobial properties . These derivatives have shown inhibitory effects against various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The research suggests that modifying the thiophene structure could lead to new treatments for bacterial infections.

Materials Science: Conductive Polymers

Thiophene and its derivatives are key in developing conductive polymers . Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate can serve as a monomer or intermediate in synthesizing polymers with potential applications in organic electronics, such as solar cells and light-emitting diodes (LEDs).

Environmental Science: Pollutant Degradation

Research into thiophene derivatives includes their use in environmental remediation . These compounds can be part of catalysts that degrade pollutants in water and soil, contributing to cleaner and safer environments.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound can be used to develop standards and calibration models for chromatographic analysis . Its well-defined structure and properties make it suitable for method development and validation in high-performance liquid chromatography (HPLC).

Agriculture: Pesticide Formulation

The antimicrobial properties of thiophene derivatives also extend to agriculture, where they can be formulated into pesticides to protect crops from bacterial and fungal diseases . This application is crucial for increasing crop yields and ensuring food security.

Energy Storage: Electrolyte Components

Thiophene derivatives are explored for their electrochemical properties, which are valuable in energy storage systems . Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate could be used in the development of electrolytes for batteries, contributing to the efficiency and stability of these devices.

Mechanism of Action

The mechanism of action of “Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is not clear from the available information .

Safety and Hazards

“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUQUYKPAMERGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392509
Record name methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate

CAS RN

7767-60-4
Record name methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.8 g (20 mmol) (2) in 240 mL methanol was heated up and kept mild boiling. Sodium sulfide solution (1.7 g, 22 mmol) in 160 mL methanol was added dropwise in 2 h. After cooling of the reaction mixture, the precipitate was filtered off. The solvent was removed by evaporation and the residue was washed by water. Column chromatography on silica gel using dichloromethane yielded the pure title compound as a white solid 2.0 g (50%). 1HNMR (CDCl3): δ 3.87 (3H, s), 4.05-4.06 (2H, t, J=3 Hz), 4.19-4.20 (2H, t, J=3 Hz), 7.48 (1H, s). 13CNMR (CDCl3): δ33.12, 33.47, 52.19, 127.90, 137.30, 143.90, 146.64, 162.51.
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate 5,5-dioxide in organic synthesis?

A1: Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate 5,5-dioxide (1) serves as a stable precursor to o-dimethylene thiophene (3) [, ]. This is significant because o-dimethylene thiophene is a reactive diene that can participate in [4+2] cycloaddition reactions, enabling the synthesis of various complex heterocyclic compounds. The use of a stable precursor like compound 1 allows for controlled generation of the reactive diene, making the synthesis process more efficient and manageable.

Q2: How is Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate 5,5-dioxide synthesized?

A2: The synthesis of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate 5,5-dioxide (1) is achieved through a reaction involving 3-(phenylthio)-4-acyl-3-sulfolenes (2) [, ]. While the specific reaction conditions and mechanism are not detailed in the provided abstracts, this information highlights the starting materials and the overall transformation involved in synthesizing compound 1.

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